1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol
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Overview
Description
1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its complex structure, which includes a benzodiazole ring, a phenoxy group, and a methoxymethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol typically involves multiple steps:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzodiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of Phenoxypropanol Moiety: The final step involves the attachment of the phenoxypropanol moiety. This can be achieved by reacting the methoxymethyl-substituted benzodiazole with 3-phenoxypropan-2-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxypropanol moiety may enhance the compound’s binding affinity and specificity. The methoxymethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-Benzodiazole: Lacks the methoxymethyl and phenoxypropanol groups, resulting in different biological activities.
3-Phenoxypropan-2-ol: Lacks the benzodiazole ring, leading to different chemical properties and applications.
Methoxymethylbenzene: Lacks the benzodiazole and phenoxypropanol groups, resulting in different reactivity and uses.
Uniqueness
1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol is unique due to its combination of a benzodiazole ring, a methoxymethyl group, and a phenoxypropanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-(methoxymethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-13-18-19-16-9-5-6-10-17(16)20(18)11-14(21)12-23-15-7-3-2-4-8-15/h2-10,14,21H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZDCCXRZHHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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